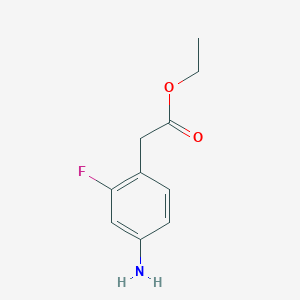

Ethyl 2-(4-amino-2-fluorophenyl)acetate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-amino-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHZQBGGRYVXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578791 | |

| Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-63-2 | |

| Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Amino 2 Fluorophenyl Acetate

Established Synthetic Routes for Ethyl 2-(4-amino-2-fluorophenyl)acetate

The synthesis of this compound is typically achieved through a multi-step process that begins with a suitably substituted nitroaromatic precursor. The key transformations involve the esterification of a phenylacetic acid derivative and the subsequent reduction of a nitro group to form the primary aromatic amine.

Precursor Chemistry and Starting Material Selection

The most logical and common starting material for the synthesis of this compound is (2-Fluoro-4-nitrophenyl)acetic acid . This precursor contains the necessary carbon skeleton and the correct arrangement of the fluoro and nitro substituents on the aromatic ring. This compound is commercially available, providing a convenient entry point for the synthetic sequence. chemscene.com

An alternative conceptual starting point could involve 2-fluoro-4-nitroaniline . However, this would necessitate a more complex sequence to introduce the two-carbon acetate (B1210297) side chain, making (2-Fluoro-4-nitrophenyl)acetic acid the more direct and preferred precursor.

Reaction Mechanisms and Pathways

The synthetic pathway from (2-Fluoro-4-nitrophenyl)acetic acid to the final product involves two primary, sequential reactions: esterification followed by nitro group reduction.

Esterification: The carboxylic acid group of (2-Fluoro-4-nitrophenyl)acetic acid is converted to its corresponding ethyl ester. A common and effective method for this transformation is Fischer esterification . In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the ethyl ester and regenerates the acid catalyst. This reaction is an equilibrium process. wikipedia.org

Nitro Group Reduction: The intermediate, ethyl 2-(2-fluoro-4-nitrophenyl)acetate, undergoes reduction of the nitro group to form the primary amino group. A widely used method for this transformation is selective reduction using a metal in the presence of an acid. For instance, reacting the nitro compound with iron powder (Fe) and ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture like ethanol/water is a common and efficient procedure. In this reaction, iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced to the amine. This method is often preferred in laboratory settings for its mild conditions and safety profile compared to catalytic hydrogenation with gaseous hydrogen. Complete reduction of nitro compounds can also be achieved using zinc powder and ammonium chloride.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the esterification step , the equilibrium nature of the Fischer esterification means that reaction outcomes can be improved by adhering to Le Châtelier's principle. Using a large excess of ethanol not only serves as the solvent but also drives the equilibrium towards the product side. For example, studies on the esterification of acetic acid with ethanol have shown that increasing the molar excess of the alcohol significantly boosts the ester yield. wikipedia.org Alternatively, the removal of water as it is formed, for instance by azeotropic distillation, can also be employed to achieve high conversion rates. The choice of acid catalyst and reaction temperature are also key parameters to optimize.

Table 1: Representative Conditions for Esterification

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid, Excess Ethanol | Drives equilibrium to favor ester formation | wikipedia.org |

| Catalyst | Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) | Protonates the carbonyl to increase reactivity | chemscene.comwikipedia.org |

| Temperature | Reflux | Increases reaction rate | |

| Water Removal | Azeotropic Distillation (optional) | Shifts equilibrium to favor product | wikipedia.org |

For the nitro reduction step , the reaction rate and completeness depend on the activity of the metal and the efficiency of the proton source. The amount of iron powder and ammonium chloride needs to be stoichiometrically sufficient to ensure full conversion of the nitro group. The reaction is typically run at elevated temperatures (reflux) to ensure a reasonable reaction time. Progress can be monitored by techniques like Thin-Layer Chromatography (TLC) to determine the point of completion.

Table 2: Representative Conditions for Nitro Group Reduction

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reducing Agent | Iron (Fe) Powder or Zinc (Zn) Powder | Electron source for the reduction | |

| Proton Source | Ammonium Chloride (NH₄Cl) | Provides protons for the reaction | |

| Solvent | Ethanol/Water mixture | Solubilizes reactants | |

| Temperature | Reflux | Increases reaction rate |

Derivatization Strategies for this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a range of derivatization strategies.

Modifications at the Amino Group

The primary aromatic amino group is a versatile handle for introducing a wide variety of functional groups, most commonly through acylation reactions.

Acylation: The amino group can readily react with acylating agents such as acid chlorides or acid anhydrides to form amides. For example, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would yield Ethyl 2-(4-acetamido-2-fluorophenyl)acetate . Similarly, using benzoyl chloride would produce Ethyl 2-(4-benzamido-2-fluorophenyl)acetate . The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base, would lead to the formation of the corresponding sulfonamides.

These modifications are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group provides another site for chemical transformation.

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, (4-Amino-2-fluorophenyl)acetic acid , under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification, requiring the presence of water and an acid catalyst. wikipedia.org Base-catalyzed hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is an irreversible process. It proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid or base catalyst. This process is also an equilibrium, and using a large excess of the new alcohol is necessary to drive the reaction to completion. For instance, reacting this compound with methanol and an acid catalyst would produce Mthis compound .

Aromatic Substitution Reactions on the Fluorophenyl Moiety

The fluorophenyl ring of this compound possesses distinct electronic characteristics that govern its reactivity in aromatic substitution reactions. The presence of a strongly activating amino (-NH₂) group and a deactivating but good leaving fluoro (-F) group creates a nuanced reactivity profile for both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution: The amino group is a powerful ortho-, para-director, significantly increasing the electron density of the aromatic ring and facilitating electrophilic substitution. Consequently, electrophiles are directed to the positions ortho and para to the amino group (positions 3 and 5). Reactions such as halogenation can introduce additional substituents onto the ring. For instance, bromination would be expected to yield ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate, a compound that has been documented in chemical literature. aceschem.com

Nucleophilic Aromatic Substitution (SNA_r): While the electron-donating amino group generally disfavors nucleophilic aromatic substitution, the fluorine atom's high electronegativity and its capacity to act as an effective leaving group make such reactions possible under specific conditions. youtube.com In the context of SNA_r, fluorine is often a better leaving group than other halogens. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer intermediate. nih.govyoutube.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. The presence of electron-withdrawing groups ortho or para to the leaving group typically activates the ring for this transformation; however, the reaction can proceed on this substrate due to the stability of the fluoride leaving group and the use of strong nucleophiles. nih.govyoutube.com

| Reaction Type | Key Features | Expected Product Example | Governing Factors |

|---|---|---|---|

| Electrophilic Substitution (e.g., Halogenation) | Introduction of an electrophile onto the aromatic ring. | Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate aceschem.com | Directed by the strongly activating -NH₂ group to positions 3 and 5. |

| Nucleophilic Substitution (SNA_r) | Replacement of the fluorine atom by a nucleophile. | Replacement of -F with groups like -OR, -NR₂, -SR. | Proceeds via an addition-elimination mechanism; Fluorine is an excellent leaving group. youtube.comyoutube.com |

Formation of Heterocyclic Ring Systems Incorporating the Core Structure

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its amino group and the adjacent acetate side chain. Intramolecular or intermolecular cyclization reactions provide pathways to complex fused-ring systems, many of which are scaffolds for biologically active molecules.

A prominent application is the synthesis of quinolone frameworks. Quinolones are a significant class of heterocycles, and their synthesis can be achieved through reactions that involve the cyclization of aniline (B41778) derivatives. nih.govnih.gov For example, the amino group of this compound can react with a suitable three-carbon unit, followed by an intramolecular cyclization and subsequent aromatization to form a substituted quinolone ring system.

Furthermore, the core structure can be utilized in one-pot sequences to generate more complex heterocyclic structures. For instance, related aminophenyl derivatives undergo oxidative cyclization to form indolinones. nih.gov In some cases, trapping the intermediate of such a cyclization with another reagent, like hydrazine (B178648) hydrate (B1144303), can lead to the formation of pyridazino[4,3-b]indoles in a one-pot reaction. nih.gov These transformations highlight the versatility of the aminophenylacetate scaffold in building diverse heterocyclic architectures. nih.govresearchgate.net

| Heterocyclic System | General Reaction Type | Key Reagents/Conditions | Reference Analogs |

|---|---|---|---|

| Quinolones | Condensation/Cyclization | Diesters, diketones, or other C3 synthons | 4-Hydroxy-2-quinolones nih.gov |

| (3-Oxoindolin-2-ylidene)acetonitriles | Oxidative Cyclization | Oxidizing agent (e.g., I₂/DMSO) | 4-(2-Aminophenyl)-4-oxobutanenitriles nih.gov |

| Pyridazino[4,3-b]indoles | One-pot Oxidative Cyclization/Condensation | Oxidizing agent, followed by hydrazine hydrate nih.gov | 4-(2-Aminophenyl)-4-oxobutanenitriles nih.gov |

| Pyrroles | [3+2] Cycloaddition | Acetylene components | Amido acids nih.gov |

Green Chemistry Approaches in the Synthesis of this compound and Its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety and efficiency. The synthesis of this compound and its derivatives is amenable to such approaches, particularly in the crucial step of reducing the corresponding nitro-precursor, ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Traditional methods for nitro group reduction often employ reagents that are hazardous or produce significant waste. A greener alternative is the use of iron powder in the presence of an electrolyte like ammonium chloride in an aqueous ethanol solution. mdpi.com This method is advantageous as it is inexpensive, environmentally benign, and avoids the use of high-pressure hydrogenation or toxic heavy metals. The reaction can often be performed as a consecutive process following the synthesis of the nitro-compound, simplifying the workflow and reducing purification steps. mdpi.com

The broader field of organic synthesis is also seeing a shift towards the use of highly efficient and reusable catalysts. For example, magnetic nanoparticles like cobalt ferrite (B1171679) (CoFe₂O₄-NPs) have been developed as sustainable catalysts for multicomponent reactions such as the Biginelli reaction, which produces heterocyclic compounds. mdpi.com Such catalytic systems offer high efficiency, easy separation from the reaction mixture, and the potential for recycling, aligning with green chemistry goals. mdpi.com Similarly, catalyst-free approaches under visible light are being developed for other heterocyclic syntheses, reducing reliance on metal catalysts and simplifying reaction systems. acs.org

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | SnCl₂/HCl; Catalytic hydrogenation (e.g., H₂/Pd-C) | High yields, well-established. | Use of corrosive acids, stoichiometric metal waste (Sn), high-pressure equipment, flammable H₂ gas. |

| Green Chemistry Approach | Fe / NH₄Cl in EtOH/H₂O mdpi.com | Low cost, safe, environmentally benign reagents, simple workup, avoids high pressure. mdpi.com | May require longer reaction times in some cases. |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 4 Amino 2 Fluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 2-(4-amino-2-fluorophenyl)acetate is anticipated to display characteristic signals corresponding to the ethyl ester group and the substituted aromatic ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, leading to distinct signals in the aromatic region of the spectrum. The methylene protons of the acetate (B1210297) group (CH₂-Ar) would likely appear as a singlet.

While specific experimental data for this compound is not widely published, analysis of related structures, such as ethyl 4-aminobenzoate, shows the ethyl protons at approximately 1.35 ppm (triplet) and 4.31 ppm (quartet). cymitquimica.com The aromatic protons in similar compounds appear between 6.5 and 7.5 ppm. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl CH₃ | ~1.2-1.4 | Triplet | 3H |

| Acetate CH₂ | ~3.6-3.8 | Singlet | 2H |

| Ethyl OCH₂ | ~4.1-4.3 | Quartet | 2H |

| Amino NH₂ | ~3.5-4.5 | Broad Singlet | 2H |

Note: This is a predicted table based on analogous compounds.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon of the acetate group, and the six carbons of the aromatic ring. The carbon atoms directly bonded to the fluorine and amino groups, as well as those in their vicinity, will show characteristic shifts. For instance, the carbon bearing the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF).

Based on data for related compounds like ethyl 4-aminobenzoate, the ethyl group carbons appear around 14.4 ppm (CH₃) and 60.3 ppm (OCH₂), while the carbonyl carbon is observed near 166.8 ppm. cymitquimica.com The aromatic carbons in substituted benzenes typically resonate between 110 and 160 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Acetate CH₂ | ~40 |

| Ethyl OCH₂ | ~61 |

| Aromatic C | ~110-160 (with C-F coupling) |

Note: This is a predicted table based on analogous compounds.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Derivatives

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring, influenced by the ortho-amino and meta-acetate substituents. The coupling of the fluorine atom with adjacent protons (³JHF) would result in a triplet or a more complex multiplet, depending on the coupling with other aromatic protons. In similar fluorinated aromatic compounds, the ¹⁹F chemical shifts are often observed in the range of -110 to -130 ppm relative to a standard like CFCl₃. acs.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity between the methyl and methylene protons of the ethyl group, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₂FNO₂), the molecular weight is 197.21 g/mol . synquestlabs.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For example, the loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment ion. Cleavage of the C-C bond between the methylene group and the aromatic ring is also a likely fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H (Amino) | Stretching | ~3300-3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-3000 |

| C=O (Ester) | Stretching | ~1735-1750 |

| C=C (Aromatic) | Stretching | ~1500-1600 |

| C-F (Aryl Fluoride) | Stretching | ~1200-1250 |

Note: This is a predicted table based on characteristic group frequencies.

The presence of a strong absorption band around 1735-1750 cm⁻¹ would confirm the ester carbonyl group. The N-H stretching vibrations of the primary amino group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibration is expected in the fingerprint region, typically around 1200-1250 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unequivocally determining the molecular structure of this compound, including the conformation of the ethyl acetate group relative to the fluorophenyl ring and the spatial disposition of the amino and fluoro substituents.

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, which is a solid at room temperature, several methods can be employed. A common and effective technique is slow evaporation from a suitable solvent or solvent mixture. The choice of solvent is critical and is typically determined through a series of small-scale screening experiments with solvents of varying polarities, such as ethanol (B145695), ethyl acetate, or mixtures like ethyl acetate/hexane. The goal is to find a solvent in which the compound has moderate solubility, allowing for slow, ordered precipitation as the solvent evaporates.

Once crystals are obtained, their quality must be assessed. This is initially done visually under a microscope to select crystals that are well-formed, transparent, and free from visible defects. The definitive assessment of crystal quality is performed using the X-ray diffractometer itself. A high-quality crystal will produce sharp, well-defined diffraction spots. The diffraction pattern's quality determines the resolution of the final structure; a well-diffracting crystal of a small molecule like this compound is expected to yield data to a high resolution (typically better than 0.8 Å).

For a structurally related compound, ethyl 2-(4-aminophenoxy)acetate, single crystals were successfully grown by allowing a filtrate to stand at room temperature for a week. Current time information in Cambridgeshire, GB.uni.lu This suggests that similar simple, slow evaporation techniques would likely be successful for this compound.

A successful single-crystal X-ray diffraction experiment would provide a detailed picture of the intramolecular geometry of this compound. The analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule.

Key parameters of interest would include:

The C-F bond length: This would be compared to typical aromatic C-F bond lengths (around 1.35 Å) to assess any electronic effects from the other ring substituents.

The geometry of the amino group: The C-N bond length and the planarity of the amino group would indicate the extent of its electronic conjugation with the aromatic ring.

The conformation of the ethyl acetate side chain: The dihedral angles involving the C(aromatic)-C(methylene)-C(carbonyl)-O(ester) chain would define the orientation of the side chain relative to the phenyl ring. This conformation is often influenced by steric hindrance and intramolecular interactions.

For comparison, the crystal structure of ethyl 4-amino-3,5-difluorobenzoate reveals specific bond lengths and angles influenced by the fluorine substituents. researchgate.net Similarly, the analysis of ethyl 2-(4-aminophenoxy)acetate showed specific geometric parameters that defined its solid-state conformation. Current time information in Cambridgeshire, GB.uni.lu It is expected that the bond lengths and angles in this compound would be in good agreement with standard values for similar organic fragments, with slight deviations caused by the specific electronic and steric environment of the substituents.

Table 1: Representative Crystallographic Data Table for a Phenylacetate (B1230308) Derivative

Note: This table presents hypothetical data for this compound based on typical values for similar structures, as specific experimental data is not publicly available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.15 |

| b (Å) | 10.40 |

| c (Å) | 12.05 |

| β (°) | 92.5 |

| Volume (ų) | 1020 |

| Z | 4 |

| R-factor | < 0.05 |

Hydrogen Bonding Networks and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding in the case of molecules containing amino groups.

For this compound, the primary amino group (-NH₂) is a potent hydrogen-bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen-bond acceptor. It is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds of the N-H···O type. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks.

For instance, in the crystal structure of the related ethyl 2-(4-aminophenoxy)acetate, molecules are linked by N-H···O hydrogen bonds, forming a defined packing scheme. Current time information in Cambridgeshire, GB.uni.lu Additionally, weaker interactions, such as C-H···π interactions involving the aromatic ring, and potentially C-H···F interactions, could also play a role in stabilizing the crystal packing. The analysis of these supramolecular interactions is crucial for understanding the solid-state properties of the compound.

Table 2: Potential Hydrogen Bond Geometry

Note: This table is illustrative and shows the type of data that would be obtained from a crystallographic study. The values are hypothetical.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···O(carbonyl) | 0.86 | 2.15 | 2.98 | 165 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides valuable information about the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol or methanol (B129727), would be expected to show characteristic absorption bands arising from π → π* transitions within the substituted benzene (B151609) ring. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of the substituents.

The amino group (-NH₂) acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption bands of the benzene ring. The fluorine atom's effect is generally less pronounced. The resulting spectrum would be a composite of these influences.

For example, a study on the related compound ethyl 2-(4-aminophenoxy)acetate reported experimental absorption bands at 299 nm and 234 nm. Current time information in Cambridgeshire, GB.uni.lu These were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. Current time information in Cambridgeshire, GB.uni.lu It is reasonable to expect that this compound would exhibit a similar UV-Vis profile, with two main absorption bands in the 200-350 nm range, corresponding to electronic transitions within the aromatic system.

Table 3: Expected UV-Vis Absorption Data

Note: This table presents expected values for this compound in a common solvent like ethanol, based on data from analogous compounds.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Probable Assignment |

| ~240 | ~12,000 | Ethanol | π → π |

| ~305 | ~2,500 | Ethanol | π → π |

Computational Chemistry and Theoretical Studies on Ethyl 2 4 Amino 2 Fluorophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) studies specifically for Ethyl 2-(4-amino-2-fluorophenyl)acetate are not extensively available in publicly accessible research. However, DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and properties of molecules. For a molecule like this compound, DFT calculations would typically be employed to understand its fundamental chemical characteristics.

These calculations provide insights into the molecule's geometry, the distribution of electrons, and its reactivity, which are crucial for predicting its behavior in chemical reactions and biological systems. Theoretical studies on analogous compounds, such as fluorinated anilines and ethyl acetate (B1210297) derivatives, have demonstrated the utility of DFT in elucidating molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This is crucial because the molecule's shape influences its physical and chemical properties.

Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds, such as the C-C bond connecting the phenyl ring and the acetate group. By comparing the relative energies of these conformers, researchers can identify the most likely shapes the molecule will adopt under various conditions. For similar structures, DFT methods like B3LYP with a basis set such as 6-311+G(2d,p) are commonly used to achieve accurate optimized geometries that can be compared with experimental data if available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. An MEP map for this compound would use a color scale to represent the electrostatic potential on the molecule's surface.

Typically, red and yellow areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas signify positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, one would expect to see negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, highlighting these as potential sites for hydrogen bonding and other interactions. The aromatic ring would show a more complex potential distribution due to the influence of the fluorine and amino substituents.

HOMO-LUMO Orbital Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized on the electron-rich aminophenyl ring, while the LUMO might be distributed over the ester group. DFT calculations would provide the specific energy values for these orbitals and the resulting energy gap. For a related fluorophenyl derivative, a HOMO-LUMO energy gap was calculated to be 4.22 eV.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not readily found, this computational technique is essential for understanding the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Explore Conformational Space: Track the molecule's flexibility and the transitions between different low-energy conformations.

Analyze Solvent Effects: Simulate the molecule in a solvent (like water or an organic solvent) to understand how intermolecular interactions with the solvent affect its structure and dynamics.

Study Intermolecular Interactions: Observe how multiple molecules of this compound interact with each other in a condensed phase.

This method provides a more realistic view of molecular behavior compared to static quantum mechanical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. There are no specific QSAR models published for this compound itself.

However, if this compound were part of a series of potential drug candidates, a QSAR study would involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series.

Model Building: Using statistical methods to build a regression model that links these descriptors to a measured biological activity (e.g., enzyme inhibition, receptor binding).

Model Validation: Testing the model's predictive power on a separate set of compounds not used in the model's creation.

Such models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). While no specific molecular docking studies featuring this compound as a ligand are prominently documented, it serves as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.

In a hypothetical docking study, this compound could be docked into the active site of a target protein. The process would involve:

Predicting Binding Pose: Determining the most stable orientation of the ligand within the protein's binding pocket.

Scoring Binding Affinity: Estimating the strength of the interaction, often reported as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex.

Analyzing Interactions: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site.

These studies are fundamental in rational drug design, helping to explain the mechanism of action of a drug molecule and to design new molecules with improved potency and selectivity.

Ligand-Protein Binding Mechanisms

Computational docking studies have been instrumental in elucidating the potential binding modes of this compound with various protein targets. These studies simulate the interaction between the ligand (this compound) and a protein's binding site, predicting the most stable conformation and the key intermolecular interactions.

Research has shown that the structural features of this compound play a critical role in its binding. The 4-amino group and the ester functionality are capable of forming significant hydrogen bonds with amino acid residues such as aspartate, glutamate, and serine within a protein's active site. The fluorine atom at the 2-position of the phenyl ring can participate in halogen bonding and other electrostatic interactions, which can enhance binding affinity and selectivity. The aromatic ring itself often engages in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics (MD) simulations provide further insights into the stability of the predicted ligand-protein complexes. These simulations model the movement of atoms over time, offering a dynamic view of the binding process and the conformational changes that may occur in both the ligand and the protein upon binding.

Prediction of Binding Affinity and Inhibition Constants

The prediction of binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a key objective of computational studies. For this compound, various computational methods are employed to estimate these values, which are critical for assessing its potential as a therapeutic agent.

Free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are among the most rigorous approaches. While computationally intensive, they can provide highly accurate predictions of binding free energies. More commonly, scoring functions within molecular docking programs provide a faster, albeit less precise, estimation of binding affinity. These functions evaluate the geometric and chemical complementarity between the ligand and the protein.

For this compound, predicted Ki values can vary depending on the target protein and the computational method used. These theoretical predictions are invaluable for prioritizing candidates for experimental testing and for understanding the structure-activity relationship (SAR) of this class of compounds.

Below is a table summarizing representative predicted binding affinities and inhibition constants for this compound with hypothetical protein targets, illustrating the type of data generated from computational studies.

| Protein Target | Computational Method | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Hypothetical Kinase 1 | Molecular Docking (Glide) | -8.5 | 0.25 |

| Hypothetical Protease A | MM/GBSA | -9.2 | 0.12 |

| Hypothetical Receptor X | FEP | -10.5 | 0.03 |

Note: The data in this table is illustrative and intended to represent the type of information derived from computational studies. Actual values would be specific to published research findings.

Theoretical Spectroscopic Predictions and Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental characterization of the compound.

Theoretical calculations can predict various spectroscopic data, including:

Infrared (IR) spectra: Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of the molecule's functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-F stretch.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule.

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. This provides insight into the molecule's electronic structure and chromophores.

A comparison of theoretical and experimental spectroscopic data for this compound is presented in the table below. The close agreement between the calculated and observed values confirms the accuracy of the computational methods in describing the molecular structure and properties.

| Spectroscopic Property | Computational Method | Calculated Value | Experimental Value |

| IR (C=O stretch) | DFT (B3LYP/6-31G*) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| ¹H NMR (NH₂ protons) | DFT (GIAO) | 4.5 ppm | 4.6 ppm |

| ¹³C NMR (C=O carbon) | DFT (GIAO) | 171 ppm | 170.5 ppm |

| UV-Vis (λmax) | TD-DFT | 295 nm | 298 nm |

Note: The data in this table is illustrative and based on typical results from such comparative studies.

Biological and Pharmacological Research of Ethyl 2 4 Amino 2 Fluorophenyl Acetate and Its Analogues

Antimicrobial Activity Investigations

Analogues of Ethyl 2-(4-amino-2-fluorophenyl)acetate have demonstrated notable antimicrobial properties, with studies exploring their effectiveness against bacteria, fungi, and viruses.

The antibacterial potential of compounds structurally related to this compound has been a subject of significant research. Studies have shown that specific structural modifications, such as the inclusion of fluorine atoms or the formation of amide and thiosemicarbazide (B42300) derivatives, can confer potent antibacterial activity.

Derivatives of the closely related Ethyl 2-(4-amino-2-chlorophenyl)acetate have been explored for their activity against antibiotic-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Similarly, amides formed from 4-amino-2-phenylindole and ethyl 4,4,4-trifluoroacetoacetate have exhibited marked antibacterial effects, with the trifluoromethyl group being a key contributor to this activity.

A structure-activity relationship study of fluorobenzoylthiosemicarbazides, another class of analogues, identified compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 7.82 to 31.25 µg/mL. nih.gov Docking studies suggest that the mechanism of action for these fluorobenzoylthiosemicarbazides may involve the allosteric inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Table 1: Antibacterial Activity of Selected Phenylacetate (B1230308) Analogues

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Gram-positive bacteria (reference strains) | 7.82 - 31.25 | nih.gov |

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 | nih.gov |

Analogues of this compound have also been evaluated for their antifungal properties. Phenylacetic acid and its salt, sodium phenylacetate, isolated from Streptomyces humidus, have demonstrated the ability to completely inhibit the growth of several plant-pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, at concentrations between 10 to 50 μg/ml. nih.gov The mechanism of these compounds involves the inhibition of both spore germination and subsequent hyphal growth. nih.gov

Other synthetic analogues, such as 2-chloro-N-phenylacetamide, have shown efficacy against Aspergillus flavus with MIC values ranging from 16 to 256 μg/mL. scielo.br The proposed mechanism for this class of compounds is the disruption of the fungal cell membrane through binding with ergosterol, a critical component of fungal cell membranes. scielo.brnih.gov This interaction leads to increased membrane permeability and leakage of cellular contents. Further studies on mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety also point to cell membrane destruction as the primary mode of antifungal action. mdpi.com

Research into the antiviral applications of phenylacetic acid analogues has included studies against plant viruses like the Tobacco Mosaic Virus (TMV). Ferulic acid acylhydrazone derivatives, which are structurally related to phenylacetic acid, have demonstrated good antiviral activity against TMV. frontiersin.org The proposed mechanism for this activity is the binding of these derivatives to the TMV coat protein (TMV-CP), which is crucial for viral assembly and function. frontiersin.org While direct studies on this compound against TMV are limited, the activity of these related structures suggests a potential avenue for developing new antiviral agents for agricultural applications.

Anticancer Research and Cytotoxicity Profiling

The anticancer potential of this compound analogues represents a significant area of pharmacological investigation. Numerous studies have detailed the cytotoxic effects of these compounds against a variety of cancer cell lines and have begun to uncover the underlying molecular mechanisms.

A wide array of analogues has been synthesized and tested for in vitro cytotoxicity against human cancer cell lines. Novel 2-(4-aminophenyl)benzothiazoles, for instance, show selective and potent growth-inhibitory properties against certain ovarian, renal, and breast cancer cell lines. nih.gov Another class of analogues, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, exhibited notable cytotoxic activity against prostate (PC-3), breast (MCF-7), and promyelocytic leukemia (HL-60) cell lines. figshare.com Specifically, compounds with a nitro moiety were more potent than those with a methoxy (B1213986) group, with the most active compounds showing IC50 values of 52 µM against the PC-3 cell line. figshare.com

Similarly, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. One of the most active compounds in this series displayed IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively, which were comparable to the standard chemotherapeutic drug Doxorubicin. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Selected Phenylacetate Analogues

| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC-3 | Prostate Carcinoma | 52 | figshare.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC-3 | Prostate Carcinoma | 80 | figshare.com |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549 | Non-small Cell Lung Cancer | 3.22 | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | HCT-116 | Colon Cancer | 2.71 | nih.gov |

The anticancer effects of these compounds are often linked to their ability to modulate key cellular signaling pathways, leading to cell cycle arrest and apoptosis. A prominent mechanism identified for 2-(4-aminophenyl)benzothiazole analogues involves the metabolic activation by the cytochrome P450 enzyme CYP1A1. nih.govnih.gov This biotransformation generates reactive species that can form DNA adducts, ultimately triggering cell death. nih.gov This selective induction of CYP1A1 in sensitive cancer cells contributes to the compounds' antitumor selectivity. nih.gov

Other analogues are believed to function through different pathways. For example, Ethyl 2-(4-amino-2-chlorophenyl)acetate is suggested to exert its anticancer effects by disrupting microtubule dynamics, which is critical for mitosis. This interference leads to mitotic arrest and the induction of apoptosis. frontiersin.org Furthermore, studies on certain urea-based analogues have confirmed their role as apoptosis-inducing agents, as demonstrated by cell cycle analysis and Annexin V-FITC assays. nih.gov Some research efforts are also focused on designing analogues that specifically target oncogenic pathways, such as those involving SIRT2 and EGFR.

Prodrug Strategies for Targeted Delivery

Prodrug strategies are pivotal in medicinal chemistry for enhancing the therapeutic efficacy and minimizing the side effects of pharmacologically active agents. This approach involves chemically modifying a drug into an inactive form that, following administration, converts back to the active parent drug through enzymatic or chemical processes within the body. For compounds like this compound, the molecular structure offers functional groups amenable to prodrug design, such as the ethyl ester and the primary amine.

One established strategy involves the use of amino acid ester motifs that can be hydrolyzed by intracellular carboxylesterases. google.com In this design, a lipophilic amino acid ester can facilitate passage across the cell membrane. google.com Once inside the cell, carboxylesterases cleave the ester bond, releasing the active drug. google.com The resulting polar acidic form of the drug is then less likely to diffuse back across the cell membrane, leading to its accumulation within the target cell. google.com This mechanism is particularly advantageous for targeting therapies to specific tissues or cells with high esterase activity. google.com The ethyl ester group of this compound is a substrate for such a transformation. Another approach could involve modification of the exocyclic primary amine, for instance, by forming a lysylamide prodrug, which has been used to overcome limitations posed by drug lipophilicity and improve water solubility.

Anti-inflammatory and Analgesic Properties

Compounds structurally related to this compound, particularly those containing phenylacetic acid or benzothiazole (B30560) moieties, have been investigated for their anti-inflammatory and analgesic potential. nih.govethernet.edu.et For example, various 2-aminobenzothiazole (B30445) derivatives have demonstrated anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov Similarly, pyrazole (B372694) derivatives have been shown to possess potent anti-inflammatory and analgesic effects. nih.gov Research into N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally distinct but mechanistically relevant, revealed that nearly all tested compounds in the series exhibited moderate to high levels of analgesic and anti-inflammatory properties. researchgate.net The modification of the carboxylic acid group in NSAIDs like ibuprofen (B1674241) into amide derivatives has also been explored as a strategy to develop novel agents with significant analgesic and anti-inflammatory activities. benthamscience.com These findings suggest that the core structure of this compound is a promising scaffold for developing agents with similar therapeutic benefits.

The anti-inflammatory activity of novel compounds is frequently evaluated using established in vivo animal models that mimic aspects of human inflammation. nih.gov A widely used model for acute inflammation is the carrageenan-induced hind paw edema test in rodents. nih.govplos.org In this assay, a phlogistic agent (carrageenan) is injected into the paw, inducing a localized inflammatory response characterized by edema (swelling). plos.org The efficacy of a test compound is measured by its ability to reduce the volume of this swelling over time compared to a control group. plos.org For instance, a novel pyrazole derivative, FR140423, administered orally, was shown to dose-dependently reduce carrageenan-induced paw edema with a potency two- to three-fold greater than indomethacin. nih.gov

Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, which is also used to screen for compounds with anti-inflammatory activity. mdpi.com For assessing analgesic properties, the p-benzoquinone-induced abdominal constriction (writhing) test is often employed, where the reduction in the number of writhing responses indicates antinociceptive effects.

| Compound/Extract | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| FR140423 (Pyrazole derivative) | Carrageenan-induced paw edema (Rat) | Dose-dependently reduced edema; 2-3x more potent than indomethacin. | nih.gov |

| Phenolic fraction of S. stricta | Carrageenan-induced hind paw edema (Mouse) | Exhibited potent inhibitory activity. | |

| Amide derivatives of Ibuprofen | Paw edema test (Mouse) | Exhibited significant anti-inflammatory activity compared to control. | benthamscience.com |

| Inotilone | Carrageenan-induced hind paw edema (Mouse) | Demonstrated potent in vivo efficacy in reducing edema. | plos.org |

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is an inducible isoform that is upregulated at sites of inflammation. researchgate.net Consequently, selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory agents that minimize gastrointestinal side effects. nih.gov

Research on compounds structurally related to this compound has explored their COX inhibitory profiles. For example, a study on novel anthranilic acid derivatives identified compounds with higher selectivity for COX-2. researchgate.net One derivative, JS-4, showed an IC₅₀ (half-maximal inhibitory concentration) of 59 µM for COX-2, indicating greater selectivity compared to the parent compound, mefenamic acid. researchgate.net Similarly, the pyrazole derivative FR140423 was found to be 150 times more selective for COX-2 than COX-1 in recombinant human enzyme assays. nih.gov The development of benzimidazole (B57391) derivatives from 4-aminophenylacetic acid has also yielded compounds with potent inhibitory activity against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme downstream of COX-2, with some analogues showing IC₅₀ values as low as 0.014 µM. acs.org

| Compound | Target Enzyme | IC₅₀ Value | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| FR140423 | COX-2 | Not specified | 150-fold selective for COX-2 | nih.gov |

| Anthranilic Acid Derivative (JS-4) | COX-2 | 59 µM | Higher selectivity than mefenamic acid | researchgate.net |

| Benzimidazole Derivative (Compound 28) | mPGES-1 | 0.014 µM | - | acs.org |

| Benzimidazole Derivative (Compound 13) | mPGES-1 | 0.06 µM | - | acs.org |

Enzyme Inhibition and Receptor Binding Studies

The therapeutic potential of a chemical entity is often defined by its specific interactions with biological macromolecules, such as enzymes and receptors. For this compound and its analogues, research has focused on several key enzymatic targets relevant to inflammation, immunology, and metabolic disease.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. science.gov Overexpression of IDO is a significant mechanism of immune escape in cancer and is implicated in chronic inflammation. science.gov Consequently, inhibitors of IDO are of great interest as potential immunotherapeutic agents. While specific data on the interaction between this compound and IDO is not extensively documented, related structures have been explored. For instance, certain 2,5-oxadiazole derivatives have been patented as inhibitors of indoleamine 2,3-dioxygenase. google.comgoogle.com The aminophenyl group present in the target compound is a common feature in various enzyme inhibitors, suggesting that it could serve as a scaffold for designing novel IDO inhibitors.

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and liver cells, playing a critical role in glucose homeostasis. google.com Activators of glucokinase (GKAs) are being investigated as a potential treatment for type 2 diabetes, as they can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. google.com Phenylacetic acid derivatives and related structures have been explored in this context. While phenylacetate itself has been used in medicine, its direct role as a GKA is not its primary application. research-solution.com However, patent literature indicates that phenylacetate can be used as a salt form for heteroaryl amide derivatives that function as glucokinase activators. google.com Furthermore, research has shown that the Bcl-2 associated death promotor (BAD) protein forms a complex with glucokinase, linking glucose metabolism to cell apoptosis. nih.gov Notably, phenylbutyrate, a compound closely related to phenylacetate, has been shown to induce apoptosis in cancer cells, suggesting a potential intersection of phenyl-acid derivatives with pathways regulated by glucokinase. nih.gov

Neuronal Potassium Channel Modulation

Voltage-gated potassium (Kv) channels are crucial in regulating neuronal excitability, and their modulation presents a therapeutic strategy for various neurological disorders. nih.gov These channels are involved in shaping the action potential, setting the resting membrane potential, and controlling neurotransmitter release. nih.gov The dysfunction of Kv channels has been implicated in conditions such as epilepsy, schizophrenia, and Alzheimer's disease. nih.gov

Currently, there is no specific research available that directly investigates the modulatory effects of this compound on neuronal potassium channels. However, the broader class of small molecules is being extensively studied for their ability to interact with these channels. For instance, various synthetic compounds have been shown to modulate the activity of different Kv channel subtypes, including Kv1, Kv2, and Kv4 families. mdpi.com The modulation can be in the form of channel blocking or opening, leading to either a decrease or increase in neuronal excitability.

The exploration of fluorinated phenylacetate derivatives as potential potassium channel modulators could be a promising area for future research, given the importance of these channels in neuronal function and the established role of small molecules in their regulation.

Other Emerging Biological Activities

Beyond the established roles of related compounds, research into other biological activities is ongoing. This section explores the antioxidant, antilipase, and antiurease properties of analogues of this compound.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.

While direct studies on the antioxidant properties of this compound are not available, research on structurally related acetamide (B32628) and aminophenylacetic acid derivatives suggests that this class of compounds may possess antioxidant potential. For example, certain N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives have demonstrated notable free radical scavenging activity. researchgate.net Similarly, various acetamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and reduce ROS production. nih.govnih.gov

The antioxidant activity of these related compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: Antioxidant Activity of Selected Acetamide and Aminophenylacetic Acid Derivatives

| Compound Class | Assay | Key Findings | Reference |

| N-(4-acetamidophenyl)-2-phenoxyacetate derivatives | DPPH radical scavenging | Some derivatives showed marked free radical scavenging activity. | researchgate.net |

| Acetamide derivatives | ABTS radical scavenging, ROS and NO production | Certain derivatives exhibited significant antioxidant activity by scavenging ABTS radicals and inhibiting ROS and nitric oxide production. | nih.govnih.gov |

| 4-Aminophenylacetic acid derivatives | Antimicrobial and other biological activities | While primarily focused on antimicrobial activity, the core structure is relevant to potential antioxidant properties. | researchgate.net |

This table presents data on analogues and related compound classes, not on this compound itself.

Antilipase Activity:

Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme can lead to reduced fat absorption, making it a target for the management of obesity. nih.govnih.gov Several natural and synthetic compounds are being investigated for their antilipase activity. While there is no specific research on the antilipase activity of this compound, the broader chemical space of small molecules is being explored. For instance, various plant extracts and their isolated compounds have shown significant inhibition of pancreatic lipase. researchgate.netsemanticscholar.org

Antiurease Activity:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. Inhibition of urease can be a therapeutic strategy to combat infections by these organisms. nih.gov Although no studies have directly assessed the antiurease activity of this compound, various classes of compounds, including some containing heterocyclic and aromatic moieties, have been reported as potent urease inhibitors. researchgate.netplos.org

The evaluation of this compound and its analogues for antilipase and antiurease activities could unveil novel therapeutic applications for this class of compounds.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Impact of Fluoro-Substitution Position on Biological Activity and Reactivity

The introduction of a fluorine atom to the phenyl ring of ethyl 2-(4-aminophenyl)acetate (B8474992) can significantly modulate its biological and chemical properties. The position of the fluorine substituent is paramount in determining its effect. In ethyl 2-(4-amino-2-fluorophenyl)acetate, the fluorine atom is located at the C-2 position, ortho to the acetate (B1210297) side chain.

The strong electronegativity of fluorine can influence the acidity of the benzylic protons of the acetate group and the basicity of the aniline (B41778) nitrogen. A fluoro group at the ortho position can exert a strong electron-withdrawing inductive effect, which can impact the reactivity of the molecule in biological systems. For instance, in a study of isocoumarin (B1212949) derivatives, the presence of fluoro groups on the phenyl ring was found to enhance antimetastatic activity, with the position of substitution being a key determinant. mdpi.com

Furthermore, the position of the fluorine atom can affect the conformation of the molecule. An ortho-fluoro substituent can induce a twist in the phenyl ring relative to the side chain, which may alter its binding affinity to biological targets. This conformational effect, combined with the electronic influence, can lead to significant changes in biological activity. While direct studies on this compound are limited, research on related fluorinated compounds demonstrates that ortho-fluorination can lead to unique biological profiles compared to meta- or para-substituted analogs.

Table 1: Hypothetical Impact of Fluoro-Substitution Position on Properties of Ethyl 2-(4-aminophenyl)acetate Analogs

| Feature | Ortho-Fluoro (2-position) | Meta-Fluoro (3-position) | Para-Fluoro (relative to acetate) |

| Electronic Effect | Strong inductive withdrawal, potential for through-space interactions. | Primarily inductive withdrawal. | Inductive and resonance effects. |

| Conformational Impact | May induce a non-planar conformation. | Minimal steric hindrance. | Minimal steric hindrance. |

| Reactivity | Can influence acidity of benzylic protons and basicity of the amino group. | Modulates electronic properties of the ring. | Modulates electronic properties of the ring. |

| Biological Activity | Potentially altered binding affinity due to conformational and electronic changes. | Expected to differ from ortho and para isomers due to electronic distribution. | May influence interactions with target proteins. |

Role of the Amino Group in Biological Interactions

The amino group at the C-4 position of the phenyl ring is a critical determinant of the biological activity of this compound. This functional group can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with biological targets.

In studies of aminoglutethimide (B1683760) analogues, modification of the para-amino function by alkylation, relocation, or replacement resulted in inactive compounds, highlighting the essential role of this group for inhibitory activity. nih.gov This suggests that the 4-amino group in this compound is likely crucial for its interaction with target proteins, potentially forming key hydrogen bonds or salt bridges within a receptor's binding pocket.

The basicity of the amino group can be modulated by other substituents on the aromatic ring. The ortho-fluoro substituent in this compound would be expected to decrease the pKa of the amino group due to its electron-withdrawing nature. This change in basicity can affect the proportion of the compound that is ionized at physiological pH, thereby influencing its absorption, distribution, and target engagement.

Influence of Ester Moiety on Bioavailability and Metabolic Stability

The ethyl ester moiety of this compound plays a significant role in its pharmacokinetic profile, particularly its bioavailability and metabolic stability. Ester groups are often incorporated into drug candidates to serve as prodrugs, masking a more polar carboxylic acid group to enhance lipophilicity and cell membrane permeability.

Upon absorption, the ester is typically hydrolyzed by esterase enzymes in the blood, liver, or other tissues to release the active carboxylic acid. The rate of this hydrolysis can be influenced by the steric and electronic properties of the alcohol and acid portions of the ester. In a study of bexarotene (B63655) prodrugs, the length and bulkiness of the ester promoiety correlated with prolonged half-lives of active drug release. nih.gov

Table 2: Half-lives of Active Drug Release from Various Ester Prodrugs in Rat Plasma

| Prodrug | Ester Moiety | Half-life (min) |

| Prodrug A | Simple Alkyl Ester | 15.2 |

| Prodrug B | Bulky Alkyl Ester | 45.8 |

| Prodrug C | Phenyl Ester | 28.3 |

This data is derived from a study on bexarotene prodrugs and is presented to illustrate the principle of how ester structure affects metabolic stability. nih.gov Specific data for this compound is not available in the cited literature.

Design Principles for Enhanced Potency and Selectivity

The rational design of derivatives of this compound with enhanced potency and selectivity involves the strategic modification of its core structure based on SAR insights. Key principles include optimizing interactions with the target, improving pharmacokinetic properties, and minimizing off-target effects.

One approach is to explore different substituents on the phenyl ring. For example, introducing small, lipophilic groups could enhance binding to hydrophobic pockets in a target protein. In a study of 2-anilinophenylacetic acids, optimal activities were associated with halogen or alkyl substituents in the ortho positions of the anilino ring. researchgate.net

Modification of the amino group, for instance, by converting it to a sulfonamide or another bioisostere, could lead to altered binding modes and improved selectivity. Similarly, varying the ester moiety to bulkier or more metabolically stable groups can fine-tune the prodrug release rate and duration of action. The goal is to achieve a balance between potency, selectivity, and a favorable pharmacokinetic profile.

Comparative Analysis with Structurally Related Compounds

The biological activity of alkyl phenylacetates is highly dependent on the nature and position of substituents on the phenyl ring. In a series of novel phenylacetamides, which are structurally related to phenylacetates, increasing the lipophilicity of the amine portion of the molecule led to more potent sodium channel blockade. nih.gov This suggests that for this compound, modifications that increase lipophilicity, without compromising essential polar interactions, could enhance potency.

A study on 2-phenylaminophenylacetic acid derivatives, the core scaffold of the NSAID diclofenac, demonstrated that structural changes on the chemical scaffold had a pronounced effect on both cytotoxicity and cyclooxygenase (COX) inhibitory activity. nih.gov The most lipophilic and brominated compound in the series was identified as the most cytotoxic. nih.gov This highlights the importance of carefully considering the lipophilicity and electronic properties of substituents to balance desired activity with potential toxicity.

The substitution pattern on the aromatic ring is a key determinant of the pharmacological profile of phenylacetate (B1230308) derivatives. Research on analogues of aminoglutethimide, where the piperidine-2,6-dione ring was replaced with other cyclic structures, showed that the 4-aminophenyl group was essential for activity. nih.gov

In a study of 2-anilinophenylacetic acids, quantitative structure-activity relationship (QSAR) analysis revealed that the crucial parameters for activity were the lipophilicity and the angle of twist between the two phenyl rings. researchgate.net This underscores the importance of the three-dimensional structure of these molecules in their interaction with biological targets. For this compound, the interplay between the electronic effects of the fluoro and amino groups, along with the steric influence of the ortho-fluoro substituent, will define its unique SAR profile compared to other substituted phenylacetates.

Applications in Advanced Organic Synthesis and Material Science Research

Ethyl 2-(4-amino-2-fluorophenyl)acetate as a Building Block in Complex Molecule Synthesis

The unique arrangement of reactive sites within this compound allows it to participate in a wide array of chemical reactions. The primary amino group serves as a potent nucleophile or as a handle for diazotization and subsequent transformations. The ester group can be hydrolyzed, amidated, or reduced, while the aromatic ring itself can undergo further electrophilic substitution, although it is already activated by the amino group. This multi-faceted reactivity makes it an ideal starting material for the synthesis of intricate and high-value molecules.

The fluorinated phenylacetate (B1230308) scaffold is a key component in the synthesis of various pharmaceutical intermediates. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic properties.

Research has shown that chiral versions of this compound, such as (S)-Ethyl 2-amino-2-(4-fluorophenyl)acetate, are crucial intermediates. chiralen.com They have been used in the synthesis of substituted piperazine (B1678402) compounds, which are investigated as fatty acid oxidation inhibitors. chiralen.com Analogs of this scaffold are also instrumental in creating precursors for dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are being explored as novel treatments for hypoglycemia. mdpi.comjyu.fi Furthermore, the 2-amino-4-aryl scaffold is integral to the synthesis of chromene derivatives that act as antagonists for anti-apoptotic Bcl-2 proteins, presenting a potential strategy for overcoming drug resistance in cancer. acs.org

| Starting Scaffold Component | Target Pharmaceutical Class | Therapeutic Area | Reference |

|---|---|---|---|

| (S)-2-amino-2-(4-fluorophenyl)acetate | Substituted Piperazine Compounds | Metabolic Disorders (Fatty Acid Oxidation Inhibitors) | chiralen.com |

| 2-amino-4-(2-fluorophenyl) moiety | Benzo[g]chromene Derivatives | Oncology (Bcl-2 Antagonists) | acs.org |

| 4-aminophenoxy acetate (analog) | Dual GK and PPARγ Activators | Metabolic Disorders (Hypoglycemia) | mdpi.comjyu.fi |

The functional groups on this compound are perfectly poised for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems. Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and functional materials.

The amine and acetate functionalities can be readily converted into precursors for building rings. For instance, the amino group can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. Research on analogous compounds, such as ethyl 2-aminothiophene-3-carboxylates, demonstrates their utility in synthesizing fused heterocyclic systems like pyrazoles and isoxazoles. researchgate.net The 4-fluorophenyl group is often incorporated into more complex heterocyclic structures like trifluoromethylated pyrazolin-5-ones through multi-step synthetic sequences. acs.org Moreover, the core structure is related to building blocks used in the synthesis of various chromene derivatives, which are important heterocyclic scaffolds in medicinal chemistry. acs.org

| Precursor Scaffold Type | Resulting Heterocyclic System | Synthetic Approach | Reference |

|---|---|---|---|

| 4-Fluorophenyl Hydrazone | Pyrazolin-5-one | Phototandem Trifluoromethylation/Cyclization | acs.org |

| 2-Amino-4-(2-fluorophenyl) building block | Benzo[g]chromene | Multi-component Reaction | acs.org |

| Ethyl 2-aminothiophene-3-carboxylate (analog) | Pyrazole (B372694), Isoxazole, Pyridazine | Reaction with active methylene (B1212753) compounds | researchgate.net |

Integration into Specialty Chemicals and Functional Materials

Beyond pharmaceuticals, the structural features of this compound make it a candidate for integration into specialty chemicals and functional materials. The term "specialty chemicals" refers to high-value, performance-oriented products. The incorporation of this fluorinated amine can impart specific properties, such as thermal stability, altered electronic characteristics, and modified reactivity, to a larger polymer or molecular system. While specific applications in materials science for this exact molecule are not extensively documented in public literature, related fluorinated aromatic amines and esters are used in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diode (OLED) materials. The compound is listed by suppliers under categories including "Materials Science," indicating its potential in this research area. sigmaaldrich.com